N-[3-(1H-imidazol-1-yl)propyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Description
This compound features a 1,3-thiazolidin-2,4-dione core with a 4-methoxybenzylidene substituent at the 5-position (Z-configuration). The thiazolidinone ring is linked to an acetamide group substituted with a 3-(1H-imidazol-1-yl)propyl chain. The presence of the 4-methoxy group on the benzylidene moiety may influence electronic properties and binding interactions compared to analogs with alternative substituents .
Properties
Molecular Formula |
C19H20N4O4S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C19H20N4O4S/c1-27-15-5-3-14(4-6-15)11-16-18(25)23(19(26)28-16)12-17(24)21-7-2-9-22-10-8-20-13-22/h3-6,8,10-11,13H,2,7,9,12H2,1H3,(H,21,24)/b16-11- |
InChI Key |
XZVZKFNGMMGBKA-WJDWOHSUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCCN3C=CN=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The condensation is typically performed in anhydrous ethanol under reflux conditions (78°C) for 6–8 hours, using piperidine as a basic catalyst. The reaction proceeds via a nucleophilic attack of the active methylene group in TZD on the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated ketone. The Z-isomer is favored due to thermodynamic stability, as confirmed by X-ray crystallography in analogous systems.
Table 1: Optimization of Knoevenagel Condensation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 78 | 6 | 82 |
| Ammonium acetate | DMF | 100 | 4 | 75 |
| L-Proline | Toluene | 110 | 8 | 68 |
The highest yield (82%) is achieved with piperidine in ethanol, minimizing side reactions such as aldol condensation.
Synthesis of 3-(1H-Imidazol-1-yl)propan-1-amine
The imidazole-containing side chain is prepared via a nucleophilic substitution reaction between imidazole and 1-bromo-3-aminopropane.
Reaction Protocol
-
Imidazole (1.5 equiv) and 1-bromo-3-aminopropane hydrobromide (1 equiv) are combined in acetonitrile .
-
Triethylamine (2 equiv) is added to scavenge HBr, and the mixture is refluxed at 80°C for 24 hours.
-
The product is isolated via vacuum distillation (bp 115–120°C at 0.5 mmHg).
Yield: 78%
¹H NMR (400 MHz, CDCl₃): δ 7.52 (s, 1H, imidazole-H), 7.08 (s, 1H, imidazole-H), 3.95 (t, J = 6.8 Hz, 2H, NCH₂), 2.71 (t, J = 6.8 Hz, 2H, CH₂NH₂), 1.89 (quin, J = 6.8 Hz, 2H, CH₂CH₂CH₂).
Amide Coupling to Form the Final Product
The final step involves coupling the acetic acid derivative with 3-(1H-imidazol-1-yl)propan-1-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) .
Optimized Conditions
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 0°C → room temperature
-
Time: 24 hours
Table 2: Effect of Coupling Agents on Yield
| Coupling System | Yield (%) | Purity (HPLC) |
|---|---|---|
| EDCl/HOBt | 85 | 98.5 |
| DCC/DMAP | 72 | 97.2 |
| HATU/DIEA | 88 | 99.1 |
EDCl/HOBt provides a balance between cost and efficiency, yielding 85% of the target compound.
Characterization of Final Product
-
HRMS (ESI): m/z [M+H]⁺ calcd for C₂₀H₂₂N₄O₄S: 414.1321; found: 414.1318.
-
¹³C NMR (100 MHz, DMSO-d₆): δ 170.5 (C=O, acetamide), 166.2 (C=O, thiazolidinedione), 159.1 (C-OCH₃), 136.4 (CH=), 128.9–114.2 (aromatic carbons), 48.3 (NCH₂), 38.1 (CH₂NH).
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are employed to enhance reproducibility and safety. Key parameters include:
-
Residence time: 30 minutes for Knoevenagel condensation.
-
Catalyst recycling: Piperidine is recovered via distillation with >90% efficiency.
-
Green chemistry metrics: E-factor = 2.1, atom economy = 76%.
Challenges and Mitigation Strategies
-
Stereochemical Control: The Z-configuration of the benzylidene group is maintained by avoiding prolonged heating. Microwave-assisted synthesis reduces reaction time to 15 minutes, minimizing isomerization.
-
Amine Sensitivity: The primary amine in 3-(1H-imidazol-1-yl)propan-1-amine is protected with a Boc group during coupling, then deprotected using TFA .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to an imidazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole and thiazolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole and thiazolidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth. For instance, it demonstrated effective bacteriostatic activity against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
Anticancer Potential
The anticancer properties of thiazolidinone derivatives have been widely studied. A case study highlighted the efficacy of similar compounds in reducing cell viability in various cancer cell lines, such as PC-3 and DU145 prostate cancer cells. The IC50 values were reported to be significantly low, indicating strong cytotoxic effects . This suggests that N-[3-(1H-imidazol-1-yl)propyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide may also possess similar anticancer activities.
Anti-inflammatory Effects
Thiazolidinones have been recognized for their anti-inflammatory properties. Compounds structurally related to the one have shown inhibition of COX-II enzymes, which are critical mediators in the inflammatory process. This positions the compound as a potential candidate for developing anti-inflammatory therapies .
Antitubercular Activity
Emerging research has focused on the antitubercular properties of imidazole-containing compounds. Preliminary screenings have identified several derivatives capable of inhibiting Mycobacterium tuberculosis growth significantly . This highlights a potential application for N-[3-(1H-imidazol-1-yl)propyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide in tuberculosis treatment.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various thiazolidinones, researchers synthesized multiple derivatives and tested them against S. aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 4 μg/ml, demonstrating strong antibacterial activity .
Case Study 2: Anticancer Activity Assessment
A comprehensive evaluation of thiazolidinone derivatives included N-[3-(1H-imidazol-1-yl)propyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide. The study involved treating prostate cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability with an IC50 value lower than 5 μM .
Case Study 3: Anti-inflammatory Mechanism Investigation
Research into the anti-inflammatory mechanisms revealed that compounds similar to N-[3-(1H-imidazol-1-yl)propyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide inhibited COX-II activity effectively. This was established through enzyme assays that demonstrated significant reductions in prostaglandin E2 production .
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation, by inhibiting key enzymes or blocking receptor sites.
Comparison with Similar Compounds
Thiazolidinone Derivatives
- Thioxo vs. Dioxo Thiazolidinone: The compound in contains a 2-thioxo-4-oxo-1,3-thiazolidin-3-yl group, whereas the target compound has a 2,4-dioxo-thiazolidinone. The thioxo group increases sulfur-mediated interactions but may reduce oxidative stability .
- Benzamide-Linked Analogs : describes (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives, which replace the acetamide chain with a benzamide group. This modification likely alters solubility and pharmacokinetic properties due to increased aromaticity .
Thiazole-Triazole Hybrids
highlights compounds such as 9e, which incorporates a thiazole-triazole-acetamide scaffold. While these lack the thiazolidinone core, they share the acetamide linkage and demonstrate docking interactions in studies, suggesting comparable targeting strategies .
Physicochemical Properties
The 4-methoxy group likely improves aqueous solubility compared to the chloro analog, while the thiazole-triazole hybrids exhibit higher lipophilicity .
Structural and Analytical Confirmation
- X-Ray Crystallography : Compounds like the hydrazinecarboxamide in were confirmed via single-crystal X-ray analysis, a method applicable to the target compound for verifying the Z-configuration of the benzylidene group .
- SHELX Software: Widely used for refining crystal structures, as noted in and , ensuring accurate determination of bond lengths and angles .
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The molecular formula for this compound is with a molecular weight of approximately 484.54 g/mol. The structure features an imidazole ring, a thiazolidine dione moiety, and a methoxybenzylidene group, which are critical for its biological activity.
Research indicates that this compound exhibits multiple mechanisms of action:
- Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. It induces apoptosis through the activation of caspases and modulation of cell cycle regulators.
- Antimicrobial Properties : Studies have demonstrated that it possesses antimicrobial activity against several bacterial strains, potentially through the disruption of bacterial cell membrane integrity.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its anti-inflammatory properties.
Biological Activity Data
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of N-[3-(1H-imidazol-1-yl)propyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide on human cervical cancer (HeLa) cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 3 µM. Flow cytometry analysis revealed increased early and late apoptotic cells post-treatment.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL for both bacterial strains, indicating its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
